4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline is an organic compound with the molecular formula C15H22ClFN4 and a molecular weight of 312.82 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a dimethylaniline moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline involves multiple steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone under acidic conditions.
Introduction of the fluoroethyl group: The pyrazole intermediate is then reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate to introduce the fluoroethyl group.
Coupling with dimethylaniline: The final step involves coupling the fluoroethyl-substituted pyrazole with N,N-dimethylaniline using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification steps: These include crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophiles replacing the fluoroethyl group.
Scientific Research Applications
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biochemical pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites of enzymes, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline
- 2-(1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile
Uniqueness
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H21FN4 |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
4-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H21FN4/c1-19(2)15-5-3-13(4-6-15)9-17-10-14-11-18-20(12-14)8-7-16/h3-6,11-12,17H,7-10H2,1-2H3 |
InChI Key |
VWCYMSITRQMZER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.